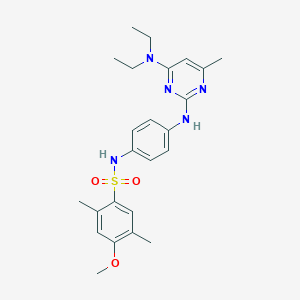
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H31N5O3S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis via Enaminones
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is used in the synthesis of novel heterocyclic compounds containing a sulfonamide moiety. These compounds are designed to align with the pharmacophore characteristics of Cyclooxygenase (COX-2) inhibitors, suggesting potential medicinal applications. Molecular docking studies indicate that some of these synthesized compounds could be effective inhibitors of COX-2 with further modification (Hassan, 2014).
Synthesis of Zinc Phthalocyanine Derivatives
This compound is also involved in the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield. These derivatives have shown promising properties for photodynamic therapy applications in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield, essential for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of PET Selective CB2 Radioligand
A notable application is in the synthesis of PET selective CB2 radioligand, demonstrating its potential in diagnostic imaging. The compound has shown significant selectivity and efficacy, making it a candidate for further exploration in PET imaging related to CB2 receptors (Gao, Xu, Wang, & Zheng, 2014).
Synthesis of Antimicrobial Agents
It is also used in the synthesis of novel antimicrobial agents. Compounds derived from it have exhibited interesting antimicrobial activities, including against both Gram-positive and Gram-negative bacteria, and fungi. This suggests its role in developing new therapeutic agents for infectious diseases (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of Novel Anticancer Agents
The compound is involved in the synthesis of novel pyrazolopyrimidines derivatives, which have shown potential as anticancer and anti-5-lipoxygenase agents. This indicates its significance in the development of new cancer treatments (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-7-29(8-2)23-15-18(5)25-24(27-23)26-19-9-11-20(12-10-19)28-33(30,31)22-14-16(3)21(32-6)13-17(22)4/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARDZPLMYQQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2592319.png)

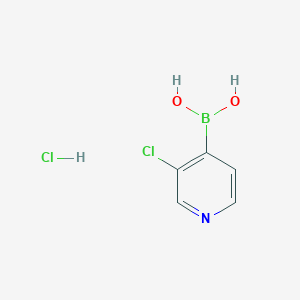
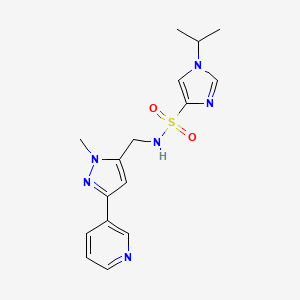
![[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2592326.png)
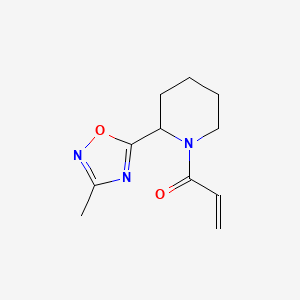
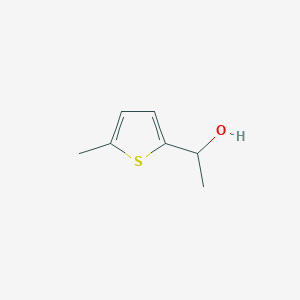
![methyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2592335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
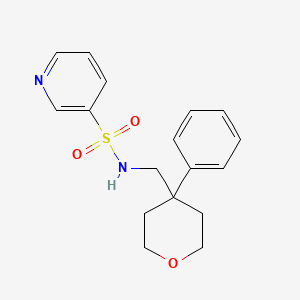
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)
![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)
